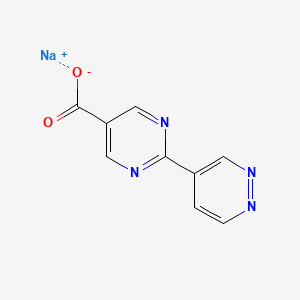

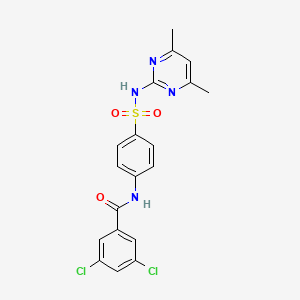

Sodium 2-(pyridazin-4-yl)pyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidine is an integral part of DNA and RNA and imparts diverse pharmacological properties .

Synthesis Analysis

Pyrimidine-based compounds can be synthesized through various methods. For example, ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate can react with thiourea in refluxing ethanol containing triethylamine to yield a pyrimidinone .Molecular Structure Analysis

The molecular structure of pyrimidine-based compounds can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

Pyrimidine-based compounds can undergo various chemical reactions. For instance, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate can lead to the formation of a correspondent compound .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine-based compounds can be determined by various methods, including physicochemical properties and spectral data (IR, NMR, and elemental analyses) .Applications De Recherche Scientifique

Anticancer Applications

Sodium 2-(pyridazin-4-yl)pyrimidine-5-carboxylate has been identified as a core structure in the synthesis of compounds with potential anticancer properties. The pyrimidine ring is a common motif in many pharmacologically active molecules, including those that exhibit antitumor activities . These compounds can interfere with various cellular processes, such as DNA replication or cell division, which are critical in cancer development and progression.

Antimicrobial and Antifungal Activities

This compound serves as a precursor for derivatives that show promising antimicrobial and antifungal effects. Pyrimidine derivatives have been reported to possess significant activity against a variety of microbial and fungal strains, which could lead to the development of new classes of antibiotics and antifungals .

Cardiovascular Therapeutics

Derivatives of Sodium 2-(pyridazin-4-yl)pyrimidine-5-carboxylate have been explored for their cardiovascular benefits. These include acting as antihypertensive agents and modulating cardiovascular responses, which are crucial for treating various heart conditions .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of pyrimidine derivatives make them candidates for the development of new pain relief medications. These compounds can potentially inhibit the production of inflammatory mediators and reduce pain sensation .

Antidiabetic Potential

Research has indicated that certain pyrimidine derivatives can act as antidiabetic agents. They may function by modulating insulin release or by influencing glucose metabolism, which can be beneficial in managing diabetes .

Neuroprotective Effects

Compounds based on Sodium 2-(pyridazin-4-yl)pyrimidine-5-carboxylate have shown potential in neuroprotection. They may offer therapeutic benefits for neurodegenerative diseases by protecting neuronal cells from damage or by enhancing their survival .

Mécanisme D'action

Target of Action

Related compounds, such as triazole-pyrimidine hybrids, have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models, suggesting that Sodium 2-(pyridazin-4-yl)pyrimidine-5-carboxylate may have similar targets .

Mode of Action

Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have been shown to have promising neuroprotective and anti-inflammatory properties .

Orientations Futures

Propriétés

IUPAC Name |

sodium;2-pyridazin-4-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2.Na/c14-9(15)7-3-10-8(11-4-7)6-1-2-12-13-5-6;/h1-5H,(H,14,15);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACUNZCIKRAEIS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1C2=NC=C(C=N2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N4NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B2362630.png)

![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)

![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)

![6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362643.png)

![2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2362649.png)